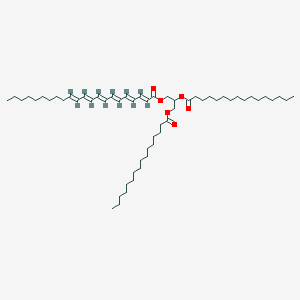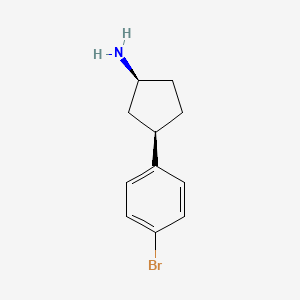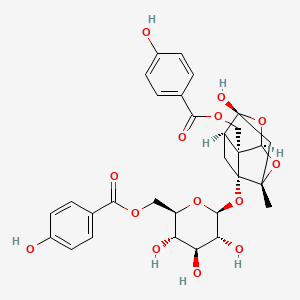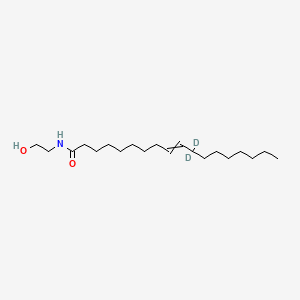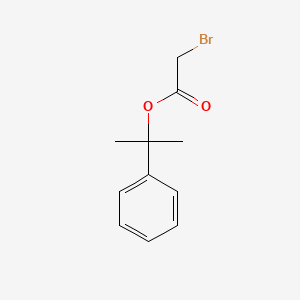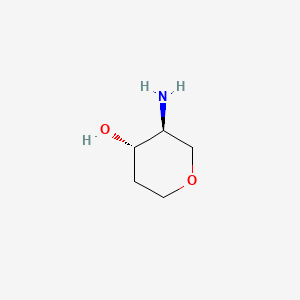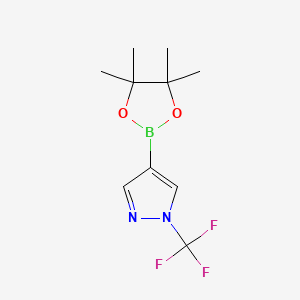
2-(3-Chloropyridin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropyridin-4-yl)ethanamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.613. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
The review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of pyridine derivatives, including 2-(3-Chloropyridin-4-yl)ethanamine, highlighting its preparation, properties, and potential in forming complex compounds. The focus is on the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities of such compounds, suggesting areas for further investigation into unknown analogues Boča, Jameson, & Linert, 2011.
Ionic Liquid Membranes for Gas Separations
Scovazzo (2009) discusses the application of room temperature ionic liquids (RTILs), potentially related to derivatives like this compound, in gas separations. The paper evaluates the performance of supported ionic liquid membranes (SILMs) for CO2/N2 and CO2/CH4 separations, offering a critical perspective on future research directions to enhance SILMs' efficiency and selectivity through modifications and the use of RTILs with smaller molar volumes Scovazzo, 2009.
Organochlorine Impact on Aquatic Environments
Krijgsheld & Gen (1986) review the impact of organochlorine compounds, similar in structure to this compound, on the aquatic environment. The study assesses the moderate toxic effects of chlorophenols to both mammalian and aquatic life, highlighting the significance of understanding the environmental behavior of such compounds to mitigate their adverse effects Krijgsheld & Gen, 1986.
Dopamine D2 Receptor Ligands
Jůza et al. (2022) review the role of dopamine D2 receptor (D2R) ligands, including structures similar to this compound, in treating neuropsychiatric disorders. This comprehensive overview focuses on the therapeutic potential, pharmacology, and development of novel D2R ligands, showcasing the importance of structural moieties for high D2R affinity and the implications for treating disorders like schizophrenia and Parkinson's disease Jůza et al., 2022.
Metallation of Heteroaromatic Compounds
Marsais & Quéguiner (1983) delve into the metallation of π-deficient heteroaromatic compounds, including those related to this compound. The paper discusses the regioselectivity and conditions for successful metallation, providing a basis for synthesizing disubstituted pyridines and enhancing our understanding of heterocyclic chemistry's complexities Marsais & Quéguiner, 1983.
Mechanism of Action
Target of Action
Similar compounds like 1-(3-chloropyridin-2-yl)ethan-1-amine and 2-(6-CHLOROPYRIDIN-3-YL)ETHANAMINE HCL are used in research, suggesting that 2-(3-Chloropyridin-4-yl)ethanamine may also interact with biological targets
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that this compound may also be involved in complex biochemical reactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Properties
IUPAC Name |
2-(3-chloropyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCZXGBCBNUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

